molecular formula C8H9ClF3NO B3366604 (S)-2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride CAS No. 1394822-92-4

(S)-2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride

Cat. No.: B3366604
CAS No.: 1394822-92-4
M. Wt: 227.61 g/mol
InChI Key: XJEMEBWDQLBNTM-FJXQXJEOSA-N
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Description

(S)-2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride is a synthetic organic compound that features a trifluoromethyl group, an amino group, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxybenzaldehyde and trifluoroethylamine.

    Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.

Major Products

    Oxidation Products: Quinones, hydroquinones, or other oxidized phenolic compounds.

    Reduction Products: Secondary or tertiary amines.

    Substitution Products: Compounds with substituted trifluoromethyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (S)-2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride depends on its specific application:

    Molecular Targets: The compound may interact with specific enzymes, receptors, or other biomolecules.

    Pathways Involved: It may modulate biochemical pathways related to its biological activity, such as signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride: The enantiomer of the compound with potentially different biological activity.

    2-(1-Amino-2,2,2-trifluoroethyl)phenol: The free base form without the hydrochloride salt.

    2-(1-Amino-2,2,2-trifluoroethyl)phenol derivatives: Compounds with modifications to the phenol or amino groups.

Uniqueness

(S)-2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets.

Properties

IUPAC Name

2-[(1S)-1-amino-2,2,2-trifluoroethyl]phenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO.ClH/c9-8(10,11)7(12)5-3-1-2-4-6(5)13;/h1-4,7,13H,12H2;1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJEMEBWDQLBNTM-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(F)(F)F)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H](C(F)(F)F)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394822-92-4
Record name Phenol, 2-[(1S)-1-amino-2,2,2-trifluoroethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394822-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride
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(S)-2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride
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(S)-2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride

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